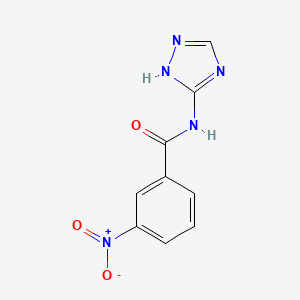

3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c15-8(12-9-10-5-11-13-9)6-2-1-3-7(4-6)14(16)17/h1-5H,(H2,10,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWAORAPEICFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the triazole ring. One common method includes:

Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

Formation of Triazole Ring: The nitrated benzamide is then reacted with hydrazine derivatives under acidic or basic conditions to form the 1H-1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of different oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of 3-amino-N-(1H-1,2,4-triazol-5-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

3-Nitro-N-(1H-1,2,4-triazol-5-yl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its triazole ring is particularly valuable in the development of new materials and catalysts. The compound can undergo various chemical reactions, including:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Oxidation: The compound can be oxidized to form various derivatives, expanding its utility in synthetic chemistry.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various pathogens has been explored, particularly due to the presence of the triazole ring, which is known for its biological activity.

A study highlighted that derivatives of this compound demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Out of several tested compounds, many displayed IC50 values ranging from 28 nM to 3.72 μM without significant toxicity to mammalian cells . This suggests a promising avenue for developing new treatments for parasitic infections.

Medicinal Applications

Drug Development

The compound has been investigated for its potential use in drug development. Its ability to inhibit specific enzymes or receptors positions it as a candidate for designing novel therapeutic agents. Recent studies have focused on its application as an anti-trypanosomal agent, demonstrating that it can effectively target T. cruzi without harming host cells .

Case Studies

- Anti-Chagas Activity: In a series of experiments involving 3-nitrotriazole-based amides and sulfonamides, researchers found that these compounds exhibited significant activity against T. cruzi. Notably, some compounds were up to 58 times more potent than the standard treatment benznidazole .

- Selectivity and Efficacy: The selectivity index of these compounds was notably high, with some showing selectivity ratios exceeding 2000 against T. cruzi compared to host cells. This indicates their potential as safer alternatives for treating Chagas disease .

Mechanism of Action

The mechanism of action of 3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the triazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and chemical properties of 3-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide are best understood through comparisons with structurally related benzamide and triazole derivatives. Below is a detailed analysis:

Substituent Effects on the Benzamide Core

Table 1: Comparison of Substituted Benzamides

Key Observations :

- Nitro Group (3-Nitro) : The nitro group in the target compound enhances electrophilicity, facilitating interactions with biological targets like enzymes (e.g., Mycobacterium tuberculosis inhibitors) . This contrasts with the methyl group in 2-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide, which improves metabolic stability but lacks strong electron-withdrawing effects .

- Methoxy Group (4-Methoxy) : Methoxy-substituted analogs prioritize solubility and target selectivity, as seen in antiviral applications, but may reduce electrophilic reactivity compared to nitro derivatives .

Modifications on the Triazole Moiety

Table 2: Triazole-Substituted Benzamide Derivatives

Key Observations :

- Aminoethyl Substituent: The addition of a 2-aminoethyl group (N-[5-(2-aminoethyl)-...]) improves water solubility and binding affinity to fungal targets, highlighting the role of hydrophilic substituents in pharmacokinetics .

- Tetrazole vs. Triazole : Replacing the triazole with a tetrazole ring (as in N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide) shifts applications toward material science due to altered electronic properties, though biological activity may diminish .

Key Observations :

- The nitro group in 3-nitro derivatives is critical for antimicrobial activity, particularly against Mycobacterium tuberculosis, where bioreduction generates cytotoxic intermediates .

- Methyl and hydroxymethyl substituents favor applications in cancer and enzyme studies, respectively, by modifying steric bulk and hydrogen-bonding capacity .

Biological Activity

3-Nitro-N-(1H-1,2,4-triazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly against parasitic infections such as Chagas disease. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3-nitro-1H-1,2,4-triazole with various amines or acid chlorides to yield the desired amide. The compound can be synthesized using click chemistry and other medicinal chemistry techniques to optimize its pharmacological properties.

Antiparasitic Properties

Numerous studies have demonstrated the antiparasitic activity of 3-nitro-1H-1,2,4-triazole derivatives, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

- In Vitro Studies : A series of compounds were evaluated for their in vitro activity against T. cruzi amastigotes. Notably, several 3-nitrotriazole derivatives exhibited IC50 values ranging from 28 nM to 3.72 μM , significantly outperforming the reference drug benznidazole by up to 58-fold in some cases .

- Selectivity Index : The selectivity index (SI), which measures the toxicity to host cells versus antiparasitic efficacy, was found to be between 66 and 2782 , indicating a favorable therapeutic window for these compounds .

Case Studies

- Case Study on Compound NTLA-1 : In a study involving NTLA-1 (a 3-nitrotriazole-based aromatic amine), treatment of T. cruzi-infected mice at a dose of 2 mg/kg/day for 50 days resulted in a significant reduction in parasite levels and increased CD8+ T cell responses . This suggests a potential for long-term immunity following treatment.

- Compound 15g : Another promising candidate identified was compound 15g , which demonstrated an IC50 of 0.09 μM against T. cruzi, making it 68-fold more active than benznidazole with a selectivity index greater than 555.5 . This compound also showed nonmutagenic properties in Ames tests against various strains of Salmonella typhimurium, indicating its safety profile .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and the amide linkage significantly influence biological activity:

| Compound | Structure Modification | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 15g | R = 4-OCF3-Ph | 0.09 | >555.5 |

| NTLA-1 | Aromatic amine | Not specified | Not specified |

| Reference | Benznidazole | 6.15 | >8.13 |

It was observed that increasing lipophilicity generally enhanced activity against T. cruzi while reducing toxicity towards mammalian cells .

Q & A

Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial applications?

- Methodological Answer :

- Fragment-based design : Combine triazole and benzamide scaffolds with known bioactive fragments .

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (e.g., logP, Hammett constants) with MIC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.